Cyclododecane-1,4-dione
Overview
Description
Cyclododecane-1,4-dione is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a cyclic diketone, meaning it contains two ketone functional groups within a twelve-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecane-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of cyclododecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes. The trimerization of butadiene to form cyclododecatriene, followed by hydrogenation, is a key step in the production of cyclododecane, which can then be oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclododecane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Cyclododecanedioic acid.
Reduction: Cyclododecanol.
Substitution: Various substituted cyclododecanes depending on the nucleophile used.
Scientific Research Applications
Cyclododecane-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its cyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which cyclododecane-1,4-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Cyclododecane-1,4-dione can be compared to other cyclic diketones and cycloalkanes:
Cyclohexane-1,4-dione: A smaller ring structure with similar reactivity but different physical properties.
Cyclooctane-1,4-dione: An eight-membered ring diketone with distinct chemical behavior.
Cyclododecane: The parent hydrocarbon, which lacks the ketone functional groups and thus has different reactivity and applications.
This compound is unique due to its twelve-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
cyclododecane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPKIQTLFXNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCC(=O)CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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